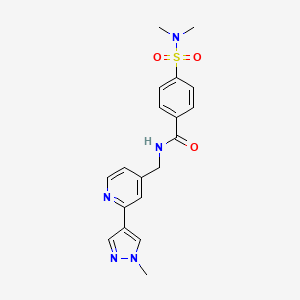

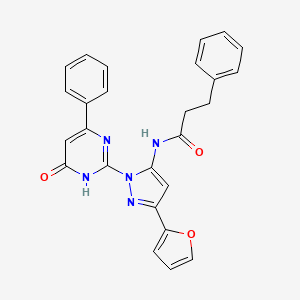

N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzamide" is a nitrogen-containing heterocycle, which is a class of compounds known for their diverse range of biological activities. These compounds often serve as key structures in medicinal chemistry due to their ability to interact with various biological targets.

Synthesis Analysis

The synthesis of related nitrogen heterocycles has been reported in several studies. For instance, the synthesis of various benzamide derivatives with anti-tubercular activity was described, where substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated against Mycobacterium tuberculosis . Another study reported the synthesis of N-substituted imidazolylbenzamides, which are related to the compound and showed cardiac electrophysiological activity . Additionally, the synthesis of related compounds such as 2-hydroxy-N-(pyridin-4-yl)benzamide was achieved from salicylic acid and 4-aminopyridine, indicating the versatility of synthetic approaches for benzamide derivatives .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be complex, with various substituents influencing the overall conformation and reactivity. For example, the crystal structure of a N-(pyridin-2-ylmethyl)benzamide derivative was analyzed, showing two independent molecules with different orientations of the pyridine ring with respect to the benzene ring . This suggests that the molecular structure of the compound may also exhibit conformational diversity, which could be relevant to its biological activity.

Chemical Reactions Analysis

Nitrogen heterocycles, including benzamide derivatives, can undergo a variety of chemical reactions. The synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate demonstrates the potential for creating diverse structures from a common precursor . This indicates that the compound may also be amenable to further chemical modifications, which could be useful for optimizing its biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. For instance, the preparation and characterization of two crystalline forms of a related benzamide compound showed different thermal and spectroscopic properties, indicating that polymorphism can affect the physical properties of these compounds . This suggests that the physical and chemical properties of "this compound" would need to be characterized to understand its stability, solubility, and other relevant parameters.

Applications De Recherche Scientifique

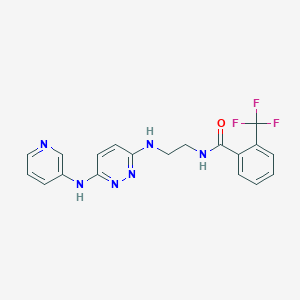

Histone Deacetylase Inhibition

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound with a structure related to N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzamide, has been discovered as an orally active histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations. This inhibition blocks cancer cell proliferation and induces histone acetylation, p21 (cip/waf1) protein expression, cell-cycle arrest, and apoptosis, showing promise as an anticancer drug (Zhou et al., 2008).

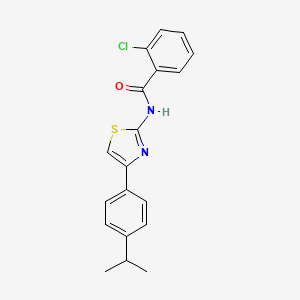

Antimicrobial Activity

Thienopyrimidine derivatives, synthesized through a reaction involving heteroaromatic o-aminonitrile, have shown pronounced antimicrobial activity. These derivatives include thieno[3,2-e]imidazo[1,2-c]pyrimidine and [1,2,4]Triazolo[4,3-c]thieno-[3,2-e]pyrimidine, indicating potential applications in developing antimicrobial agents (Bhuiyan et al., 2006).

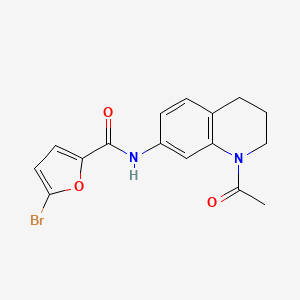

VEGFR-2 Inhibition

Substituted benzamides, such as N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide, have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These inhibitors demonstrate excellent kinase selectivity, favorable pharmacokinetic properties, and robust in vivo efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).

Molecular Docking and Antimicrobial Activity

Novel pyridine and fused pyridine derivatives have been synthesized and subjected to in silico molecular docking screenings towards GlcN-6-P synthase. The results revealed moderate to good binding energies, indicating potential therapeutic applications. Additionally, these compounds exhibited antimicrobial and antioxidant activity, suggesting their usefulness in medical applications (Flefel et al., 2018).

Electrophoretic Separation

Nonaqueous capillary electrophoresis has been utilized for the separation of imatinib mesylate and related substances, including N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. This method is promising for quality control of related pharmaceutical compounds due to its simplicity, effectiveness, and low cost (Ye et al., 2012).

Propriétés

IUPAC Name |

N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N6O/c20-19(21,22)15-6-2-1-5-14(15)18(29)25-11-10-24-16-7-8-17(28-27-16)26-13-4-3-9-23-12-13/h1-9,12H,10-11H2,(H,24,27)(H,25,29)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBDLENNMISLQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCNC2=NN=C(C=C2)NC3=CN=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2503323.png)

![1-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2503328.png)

![Methyl2-((2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-YL]ethyl)thio)acetate](/img/structure/B2503331.png)

![1-Iodoimidazo[1,5-a]pyridine](/img/structure/B2503334.png)

![7-hexadecyl-1,3-dimethyl-8-[(morpholin-4-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2503336.png)